4,5-Diamino-6-hydroxypyrimidine hemisulfate

Beschreibung

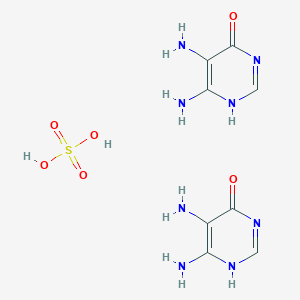

4,5-Diamino-6-hydroxypyrimidine hemisulfate (CAS 102783-18-6) is a heterocyclic organic compound with the molecular formula C₈H₁₂N₈O₂·H₂SO₄ and a molecular weight of 350.31 g/mol . It is a sulfate salt derivative of 4,5-diamino-6-hydroxypyrimidine (CAS 1672-50-0), which has a base molecular weight of 126.12 g/mol . The compound is characterized by two amino groups at positions 4 and 5, a hydroxyl group at position 6, and a sulfate counterion .

This compound is primarily utilized in synthetic chemistry as a precursor for the preparation of purine analogs and thioacetamide derivatives. For example, it serves as a key intermediate in the synthesis of 8-thioxo-8,9-dihydro-1H-purin-6(7H)-one, a potent inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with a reported yield of 76% under optimized conditions . Its sulfate salt form enhances solubility, facilitating its use in aqueous reaction systems .

Eigenschaften

IUPAC Name |

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJZVGHPJPXEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585123 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-18-6 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nintedanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of nintedanib follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nintedanib unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile/Elektrophile: Halogenide, Amine, Alkohole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DAPI serves as an important intermediate in the synthesis of antiviral drugs. It is particularly relevant in the production of acyclovir and other related compounds used to treat viral infections. Acyclovir is a well-known antiviral medication effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

Case Study: Acyclovir Synthesis

- Process : The synthesis of acyclovir involves the transformation of DAPI into various derivatives that exhibit antiviral activity.

- Outcome : Acyclovir has been shown to significantly reduce the severity and duration of herpes outbreaks, demonstrating the practical importance of DAPI in drug formulation.

Research Applications

DAPI is widely utilized in biochemical research for studying cellular processes. Its role as a model compound allows researchers to investigate kinase inhibition and angiogenesis.

Key Research Areas :

- Kinase Inhibition : DAPI is used to analyze the inhibition of specific kinases involved in cancer progression. This application is crucial for developing targeted cancer therapies.

- Angiogenesis Studies : The compound helps in understanding the mechanisms of blood vessel formation, which is vital for cancer growth and metastasis.

Biological Applications

In biological research, DAPI is employed for its fluorescent properties, making it useful for staining DNA in cell imaging studies.

Fluorescent Staining :

- Application : DAPI binds strongly to adenine-thymine rich regions of DNA, allowing for visualization under UV light.

- Impact : This technique aids in cell cycle analysis and apoptosis studies, providing insights into cellular health and disease states.

Environmental and Safety Considerations

While DAPI has extensive applications, its safety profile is also a consideration. Studies indicate that it does not produce toxic effects at typical exposure levels, making it relatively safe for laboratory use.

| Property | Value |

|---|---|

| Solubility | Poorly soluble |

| Toxicity | Low toxicity |

| Recommended Exposure Limits | Varies by jurisdiction |

Wirkmechanismus

Nintedanib exerts its effects by selectively binding to and inhibiting the kinase activity of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. This inhibition leads to the induction of endothelial cell apoptosis, reduction in tumor vasculature, and inhibition of tumor cell proliferation and migration. The molecular targets and pathways involved include the inhibition of angiogenesis signaling pathways, which are crucial for tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Key Observations:

- Amino Group Positioning: The placement of amino groups significantly impacts reactivity. For instance, this compound’s amino groups at positions 4 and 5 favor nucleophilic substitutions at the pyrimidine ring’s electron-deficient positions, making it suitable for constructing fused heterocycles . In contrast, 2,4-diamino-6-hydroxypyrimidine sulfate (CAS 58470-85-2) has amino groups at positions 2 and 4, which alter electronic distribution and reduce steric accessibility .

- Functional Group Diversity: The presence of a thiol (-SH) group in 2-mercapto-4-hydroxy-5,6-diaminopyrimidine (CAS 1004-76-8) enhances its metal-chelating capacity, unlike the hydroxyl group in the target compound .

Physicochemical Properties

Table 2: Solubility and Stability Data

Key Observations:

- LogP values indicate that the target compound is more hydrophilic than 2-mercapto-4-hydroxy-5,6-diaminopyrimidine (LogP ~1.5 estimated), aligning with its suitability for biological assays requiring aqueous compatibility .

Biologische Aktivität

4,5-Diamino-6-hydroxypyrimidine hemisulfate (DAHP) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of DAHP's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

DAHP is a pyrimidine derivative characterized by two amino groups and a hydroxyl group on its structure, which allows it to participate in various biochemical interactions. The compound has been studied for its role in cellular signaling pathways and its potential as an inhibitor of certain enzymes involved in critical metabolic processes.

The biological activity of DAHP primarily stems from its ability to interact with specific molecular targets within cells. The presence of amino and hydroxyl groups enables DAHP to form hydrogen bonds with biomolecules, influencing various biochemical pathways. Notably, it has been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

Biological Activities

- Antimicrobial Activity : DAHP has shown promising results against various microorganisms. Its structural similarity to folate analogs allows it to inhibit the growth of certain bacteria and fungi by disrupting folate metabolism.

- Anticancer Properties : Research indicates that DAHP may inhibit tumor growth by targeting angiogenesis pathways. It has been evaluated for its ability to block vascular endothelial growth factor (VEGF) signaling, which is vital for tumor vascularization.

- Neuroprotective Effects : Studies have suggested that DAHP may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Inhibits angiogenesis via VEGF signaling | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Table 2: In Vitro Studies on Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 μg/mL | |

| Staphylococcus aureus | 10 μg/mL | |

| Candida albicans | 20 μg/mL |

Case Studies

Case Study 1: Anticancer Mechanism

A study explored the effects of DAHP on human cancer cell lines, demonstrating that treatment with DAHP resulted in decreased cell viability and induced apoptosis through the inhibition of VEGF signaling pathways. This suggests a potential role for DAHP as an anti-cancer agent targeting angiogenesis.

Case Study 2: Neuroprotection

In a model of Parkinson's disease, DAHP was administered to assess its neuroprotective properties. Results indicated that DAHP reduced neuronal cell death and improved motor function in treated animals compared to controls, highlighting its potential application in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,5-diamino-6-hydroxypyrimidine hemisulfate, and how can purity be validated?

- Methodology : Synthesis often involves condensation reactions of urea derivatives with malononitrile or cyanoguanidine under acidic or basic conditions. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) to confirm molecular weight (CHNO·HSO) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical to verify structural integrity, particularly for distinguishing amino and hydroxyl proton signals .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via Fourier-transform infrared (FT-IR) spectroscopy to detect shifts in hydroxyl (3200–3500 cm⁻¹) or sulfate (1050–1200 cm⁻¹) peaks . Pair with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What analytical techniques are optimal for distinguishing this compound from structurally similar pyrimidine derivatives?

- Methodology : Raman spectroscopy is highly specific due to the compound’s unique vibrational modes (e.g., NH bending at 1600–1650 cm⁻¹). Compare against reference spectra in the Aldrich Raman Condensed Phase Library . For quantification, use ion chromatography to resolve sulfate counterions, ensuring no interference from impurities like 2-mercapto-4-hydroxy analogs .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound as a kinase or enzyme inhibitor?

- Methodology : Use fluorescence-based kinase inhibition assays (e.g., EGFR/HER2 inhibition ). Prepare reaction buffers (e.g., 15.4 g/L ammonium acetate, pH 6.5 ) and pre-incubate the compound with target enzymes. Measure IC values via dose-response curves using ATP-competitive substrates. Include positive controls (e.g., staurosporine) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in observed biological activity data across different cell lines?

- Methodology : Perform cell permeability assays (e.g., Caco-2 monolayers) to assess transport efficiency. Use metabolomic profiling (LC-MS/MS) to identify intracellular metabolite interference. Cross-validate with gene knockout models (e.g., CRISPR-Cas9 targeting efflux transporters) to isolate confounding factors .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology : Screen co-solvents (e.g., DMSO/PEG mixtures) and pH-adjusted buffers (pH 4–7) using dynamic light scattering (DLS) to monitor aggregation. For bioavailability, employ lipid-based nanoformulations (e.g., liposomes) and validate via pharmacokinetic studies in rodent models, measuring plasma half-life and tissue distribution .

Key Considerations

- Synthesis : Avoid using thiourea derivatives to prevent sulfur-containing byproducts .

- Biological Assays : Account for hemisulfate counterion effects on ionic strength in buffer systems .

- Data Reproducibility : Standardize reagent sources (e.g., Sigma Chemical Co. for enzyme kits ) and validate protocols across independent labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.